5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as PBD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PBD is a fluorescent molecule that has been shown to have a high quantum yield, making it a valuable tool for a wide range of applications, including imaging and sensing.
Scientific Research Applications
5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been used as a probe for studying protein-protein interactions, as well as for monitoring intracellular calcium levels.
Mechanism of Action
5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a fluorescent molecule that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process, known as fluorescence, is the basis for many of the applications of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in scientific research.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. However, like any chemical compound, 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole should be handled with care and appropriate safety precautions should be taken.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its high quantum yield, which makes it a valuable tool for a wide range of applications. However, one limitation of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is that it is not suitable for use in live-cell imaging, as it is not cell-permeable.
Future Directions
There are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new methods for synthesizing 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole that are more efficient and cost-effective. Another area of interest is the development of new applications for 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, particularly in the field of bioimaging. Additionally, there is a growing interest in the use of 5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole as a tool for studying the structure and function of proteins and other biomolecules.
Synthesis Methods
5-(4-biphenylyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 4-biphenylcarboxylic acid and thionyl chloride, followed by cyclization with phosphorus oxychloride. Other methods include the reaction of 4-methoxybenzohydrazide with 4-biphenylcarboxylic acid and acetic anhydride, followed by cyclization with phosphorus oxychloride.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-24-19-13-11-17(12-14-19)20-22-21(25-23-20)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIKHFBYUHOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357788 |
Source
|
Record name | STK099967 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5688-71-1 |
Source
|
Record name | STK099967 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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